Welcome to the BenchChem Online Store!
molecular formula C11H16S B8804298 Butyl p-tolyl sulfide CAS No. 21784-96-3

Butyl p-tolyl sulfide

Cat. No. B8804298
M. Wt: 180.31 g/mol
InChI Key: FUYIIAJEXUJNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07112697B1

Procedure details

The general procedure was used to convert 4-iodotoluene and n-butyl sulfide to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a clear oil (331 mg, 94% yield). 1H NMR (300 MHz, CDCl3) δ 7.15–7.12 (d, J=8.2, 2H; Ha, Ha′), 6.98–6.96 (d, J=7.9, 2H; Hb, Hb′), 2.79–2.74 (t, J=7.1, 2H; Hc), 2.20 (Methyl Protons), 1.55–1.45 (m, 2H; Hd), 1.39–1.15 (m, 2H; He), 0.83–0.78 (t, J=7.1, 3H; Hf). 13C NMR (75 MHz, CDCl3) δ 135.6 (C4), 133 (C3), 129.6 (C1, C1′), 129.47 (C2, C2), 33.8 (methyl protons), 31.2 (C5), 21.8 (C6), 20.8 (C7), 13.54 (C8). Anal. Calcd. for C11H16S: C, 73.27; H, 8.94; S, 17.78; Found C, 73.21; H, 9.15; S, 17.57.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[CH2:9]([S:13]CCCC)[CH2:10][CH2:11][CH3:12]>>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([S:13][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)SCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)SCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.